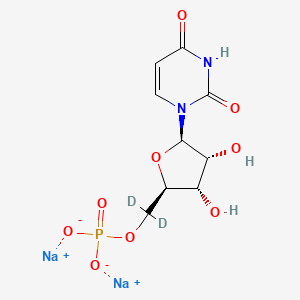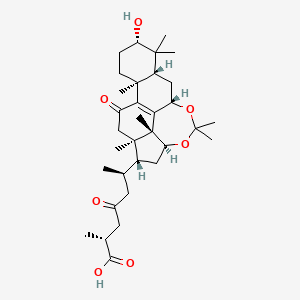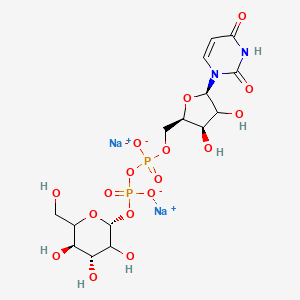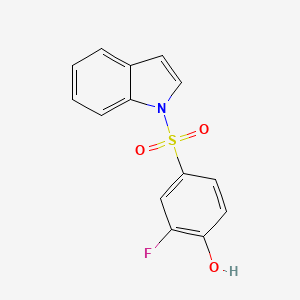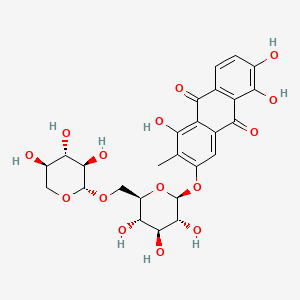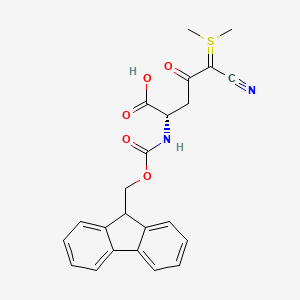
Fmoc-Asp(CSY)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asp(CSY)-OH, also known as fluorenylmethyloxycarbonyl-aspartic acid (CSY)-OH, is a derivative of aspartic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(CSY)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Asp(CSY)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with the desired sequence, where this compound serves as one of the building blocks .
Applications De Recherche Scientifique
Chemistry
Fmoc-Asp(CSY)-OH is widely used in the synthesis of peptides and proteins. Its role as a protected amino acid allows for the stepwise construction of complex peptide chains .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
Peptides synthesized with this compound have applications in drug development, particularly in the design of peptide-based therapeutics .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for tissue engineering .
Mécanisme D'action
The mechanism of action of Fmoc-Asp(CSY)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp-OMe: Another Fmoc-protected aspartic acid derivative, but with a methoxy group instead of the CSY group.
Fmoc-Glu(CSY)-OH: A similar compound where glutamic acid is used instead of aspartic acid.
Uniqueness
Fmoc-Asp(CSY)-OH is unique due to the presence of the CSY group, which can impart specific properties to the synthesized peptides, such as enhanced stability or specific reactivity .
Propriétés
Formule moléculaire |
C23H22N2O5S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S)-5-cyano-5-(dimethyl-λ4-sulfanylidene)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |
InChI |
InChI=1S/C23H22N2O5S/c1-31(2)21(12-24)20(26)11-19(22(27)28)25-23(29)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11,13H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
Clé InChI |
YXUSJCYJWBARIZ-IBGZPJMESA-N |
SMILES isomérique |
CS(=C(C#N)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
SMILES canonique |
CS(=C(C#N)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)


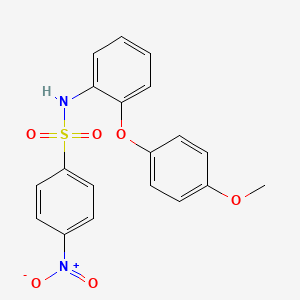
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
